Carbazole-9-methanol

CAS No.: 2409-36-1

Cat. No.: VC1726018

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2409-36-1 |

|---|---|

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | carbazol-9-ylmethanol |

| Standard InChI | InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 |

| Standard InChI Key | LRQYFGXOJXXKGQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CO |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CO |

Introduction

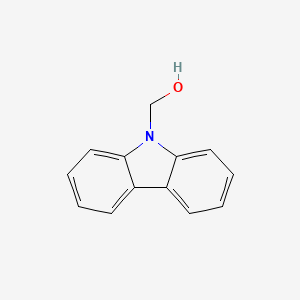

Carbazole-9-methanol, also known as 9H-Carbazole-9-methanol or carbazol-9-ylmethanol, belongs to the important class of carbazole derivatives. This compound features a carbazole structure with a hydroxymethyl group attached to the nitrogen atom at the 9-position. The systematic nomenclature and structural identifiers provide essential reference points for researchers working with this compound.

The fundamental chemical identifiers for carbazole-9-methanol include specific nomenclature conventions and digital representations that facilitate its accurate identification in chemical databases and literature. Its IUPAC name is carbazol-9-ylmethanol, which clearly denotes the attachment of a methanol group to the nitrogen atom of the carbazole structure. The compound is represented by the molecular formula C13H11NO, indicating its composition of 13 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom .

For computational and database applications, carbazole-9-methanol can be identified using its Standard InChI: InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2, and its corresponding InChIKey: LRQYFGXOJXXKGQ-UHFFFAOYSA-N. The simplified molecular-input line-entry system (SMILES) notation for this compound is C1=CC=C2C(=C1)C3=CC=CC=C3N2CO, which provides a linear textual representation of its molecular structure.

The compound can be visualized as a tricyclic structure with two benzene rings fused to a five-membered nitrogen-containing ring, with a hydroxymethyl group (-CH2OH) attached to the nitrogen atom. This structural arrangement contributes to its unique chemical properties and applications.

Physical and Chemical Properties

Carbazole-9-methanol possesses distinctive physical and chemical characteristics that influence its behavior in various applications and synthetic processes. Understanding these properties is crucial for researchers working with this compound in laboratory and industrial settings.

Physical Properties

The physical properties of carbazole-9-methanol provide insight into its handling, storage, and application requirements. The compound appears as a solid at room temperature with specific thermal characteristics that define its behavior under different conditions.

Carbazole-9-methanol has a reported melting point of 128-129°C, indicating its transition from solid to liquid phase . Its boiling point varies slightly across sources, with values reported as 392.5°C at 760 mmHg and 334.34°C (rough estimate) . The density of the compound is approximately 1.19 g/cm³, though some sources provide an estimated value of 1.0957 g/cm³ . These parameters are essential for determining appropriate handling procedures and equipment requirements.

Optical properties include a refractive index of 1.645 or 1.6050 (estimate), which influences its interaction with light and has implications for spectroscopic applications . The flash point of carbazole-9-methanol is 191.2°C, an important safety parameter indicating the temperature at which the compound can ignite when exposed to an ignition source .

Chemical Properties and Structural Parameters

The chemical behavior of carbazole-9-methanol is governed by its molecular structure and electronic properties. These characteristics determine its reactivity patterns and stability under various conditions.

Table 1: Key Chemical and Structural Parameters of Carbazole-9-methanol

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 197.23300 g/mol | |

| Exact Mass | 197.08400 | |

| PSA (Polar Surface Area) | 25.16000 | |

| LogP | 2.74430 | |

| pKa | 12.40±0.10 (Predicted) | |

| Vapor Pressure | 7.27E-07 mmHg at 25°C |

The compound's stability profile is noteworthy, as it remains stable in alkaline alcoholic solutions but undergoes transformation to N,N'-biscarbazol-9-yl-methane in acidic media . This pH-dependent behavior is critical to consider when designing experimental protocols or applications involving this compound.

The relatively high LogP value of 2.74430 suggests moderate lipophilicity, which influences its solubility profile and potential for membrane permeation in biological systems . The polar surface area (PSA) of 25.16000 provides insight into the compound's potential for hydrogen bonding and its behavior in polar solvents .

Synthesis and Preparation Methods

The synthesis of carbazole-9-methanol has been documented in various sources, with methodologies that achieve high yields under relatively mild conditions. These preparation methods provide researchers with practical approaches to obtaining this valuable compound for further studies or applications.

Standard Synthetic Procedure

The most commonly reported synthesis of carbazole-9-methanol involves the reaction of carbazole with formaldehyde in an alkaline medium. This approach leverages the nucleophilic character of the nitrogen atom in carbazole to facilitate the attachment of the hydroxymethyl group.

A detailed protocol described in the literature outlines the following procedure: A mixture of carbazole (16.7 g, 0.1 mol) is combined with potassium carbonate (10 g, 60 mmol) in ethanol (60 mL) and heated under reflux with magnetic stirring for 5 minutes. Subsequently, methanal (10 mL, 35% aqueous solution, 0.1 mol) is added, and heating is continued until all components are dissolved. After an additional 10 minutes of heating, the reaction mixture is cooled, and the precipitated product is filtered, dried, and recrystallized from toluene. This method yields 10.8 g of carbazole-9-methanol, corresponding to a high yield of 91.4% .

The efficiency of this synthetic approach makes it particularly valuable for laboratory-scale preparation of carbazole-9-methanol. The relatively short reaction time and straightforward work-up procedure contribute to its practicality.

Alternative Synthetic Approaches

Applications

Carbazole-9-methanol finds applications in multiple domains, primarily leveraging its fluorescent properties and unique chemical behavior. These applications span analytical chemistry, bioanalytical methods, and potential therapeutic investigations.

Analytical and Bioanalytical Applications

The most prominent application of carbazole-9-methanol lies in analytical chemistry, particularly in bioanalytical contexts . The compound's inherent fluorescent properties make it valuable for detection and quantification purposes in complex samples.

9H-Carbazole derivatives, including carbazole-9-methanol, are recognized for their distinctive fluorescent characteristics, which enable their use as detection agents in various analytical methodologies . These properties allow for high sensitivity in assays where fluorescence detection is advantageous, such as in the analysis of biological samples or environmental monitoring.

The compound's use as a fluorescent agent in analytical procedures provides researchers with tools for detecting and quantifying analytes that might otherwise be challenging to measure using conventional methods. The stability of carbazole-9-methanol in alkaline alcoholic solutions makes it particularly suitable for applications requiring basic conditions .

Research Findings and Literature

The scientific literature on carbazole-9-methanol, while somewhat limited in scope, provides valuable insights into its preparation, properties, and potential applications. Key research contributions have established fundamental aspects of this compound's behavior and utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume